3,4,5-trimethoxy-N-methyl-N-(prop-2-yn-1-yl)aniline
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Overview
Description
3,4,5-Trimethoxy-N-methyl-N-(prop-2-yn-1-yl)aniline is an organic compound characterized by the presence of a trimethoxyphenyl group attached to an aniline moiety, which is further substituted with a prop-2-yn-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-methyl-N-(prop-2-yn-1-yl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with 3,4,5-trimethoxyaniline and propargyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF).
Procedure: The 3,4,5-trimethoxyaniline is reacted with propargyl bromide under reflux conditions to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trimethoxy-N-methyl-N-(prop-2-yn-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
3,4,5-Trimethoxy-N-methyl-N-(prop-2-yn-1-yl)aniline has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, particularly those targeting cancer and infectious diseases.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is employed in studies investigating enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-methyl-N-(prop-2-yn-1-yl)aniline involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxybenzaldehyde: Shares the trimethoxyphenyl group but lacks the aniline and prop-2-yn-1-yl moieties.
3,4,5-Trimethoxyphenethylamine: Contains the trimethoxyphenyl group and an ethylamine side chain instead of the prop-2-yn-1-yl group.
Uniqueness
3,4,5-Trimethoxy-N-methyl-N-(prop-2-yn-1-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
3,4,5-trimethoxy-N-methyl-N-prop-2-ynylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-6-7-14(2)10-8-11(15-3)13(17-5)12(9-10)16-4/h1,8-9H,7H2,2-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSAATEJTEOFTME-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#C)C1=CC(=C(C(=C1)OC)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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